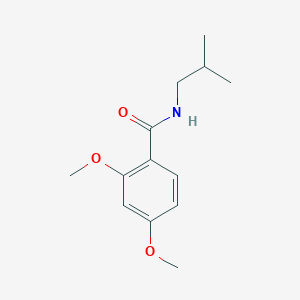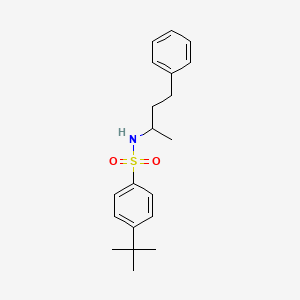
2,4-dimethoxy-N-(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-N-(2-methylpropyl)benzamide is a benzamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide nitrogen.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(2-methylpropyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,4-Dimethoxy-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides.
科学研究应用
2,4-Dimethoxy-N-(2-methylpropyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2,4-dimethoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Similar Compounds:
- 2,3-Dimethoxy-N-(2-methylpropyl)benzamide
- 3-Acetoxy-2-methylbenzamide
- 2,4-Dimethoxy-N,N-bis(2-methylpropyl)benzamide
Comparison: this compound is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antioxidant and antibacterial activities .
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)11-6-5-10(16-3)7-12(11)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI 键 |
ANQJZAYIBOMBKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]pentanoic acid](/img/structure/B10977702.png)


![2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977719.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10977723.png)


![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)

![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)
![4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10977782.png)